Selenophene

Organic Photovoltaics All-Polymer Solar Cells n-Type Semiconducting Polymers

Selenophene (CAS 288-05-1) is a five-membered monocyclic heteroarene composed of four CH units and one selenium atom, belonging to the chalcogenophene family alongside thiophene (sulfur) and furan (oxygen). As a parent heterocyclic building block, it is supplied as a clear colorless to yellow liquid with a boiling point of 110–111 °C and density of 1.423 g/mL at 25 °C.

Molecular Formula C4H4Se
Molecular Weight 131.05 g/mol
CAS No. 288-05-1
Cat. No. B038918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelenophene
CAS288-05-1
Synonymsselenacyclopentadiene; selenofuran; SELENOPHENE; SELENOPHENE 99%; Selenophene,99%; Selenophene, 99% 2.5GR
Molecular FormulaC4H4Se
Molecular Weight131.05 g/mol
Structural Identifiers
SMILESC1=C[Se]C=C1
InChIInChI=1S/C4H4Se/c1-2-4-5-3-1/h1-4H
InChIKeyMABNMNVCOAICNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selenophene (CAS 288-05-1) Procurement Guide: Chalcogenophene Building Block for Organic Electronics and Medicinal Chemistry


Selenophene (CAS 288-05-1) is a five-membered monocyclic heteroarene composed of four CH units and one selenium atom, belonging to the chalcogenophene family alongside thiophene (sulfur) and furan (oxygen) [1]. As a parent heterocyclic building block, it is supplied as a clear colorless to yellow liquid with a boiling point of 110–111 °C and density of 1.423 g/mL at 25 °C . Selenophene serves as a critical precursor for the synthesis of conjugated polymers, organic semiconductors, and bioactive small molecules wherein the heavier selenium atom confers distinct electronic, optical, and intermolecular properties compared to its sulfur analog [2].

Selenophene Versus Thiophene: Why Isosteric Replacement Is Not Scientifically Interchangeable


Although selenophene and thiophene are structurally isosteric, they are not functionally interchangeable [1]. The replacement of sulfur with selenium introduces a heavier chalcogen atom with a larger atomic radius (≈1.20 Å vs. ≈1.05 Å for sulfur) and more diffuse valence electron cloud (Se 4p vs. S 3p), leading to measurably distinct electronic structures, optical absorption profiles, intermolecular packing geometries, and redox behavior [2]. Substituting thiophene with selenophene in a conjugated backbone typically narrows the HOMO–LUMO bandgap, red-shifts absorption spectra, enhances quinoidal character, and increases intermolecular electronic coupling—effects that directly translate into differentiated device performance metrics such as carrier mobility, power conversion efficiency, and electrochemical stability [3]. These quantifiable divergences preclude simple one-for-one substitution and mandate compound-specific procurement based on the target application's performance requirements.

Selenophene Quantitative Differentiation Evidence: Comparative Performance Data Against Thiophene Analogs


Selenophene-Containing Polymer Boosts All-Polymer Solar Cell PCE from 6.7% to 8.4% Relative to Thiophene Analog

Direct head-to-head comparison between naphthalene diimide-selenophene copolymer (PNDIS-hd) and its thiophene counterpart (PNDIT-hd) demonstrates that selenophene substitution enhances all-polymer solar cell performance. Under identical device fabrication and testing conditions, PBDB-T:PNDIS-hd devices achieved a power conversion efficiency (PCE) of 8.4% with external quantum efficiency (EQE) of 86% and fill factor (FF) of 0.71, compared to 6.7% PCE and 73% EQE for PBDB-T:PNDIT-hd devices [1].

Organic Photovoltaics All-Polymer Solar Cells n-Type Semiconducting Polymers

Selenophene-Flanked D–A–D Small Molecule Achieves 27% Higher OSC Efficiency (9.24% vs. 7.27% PCE) Versus Thiophene Analog

In a direct comparative study of D–A–D small molecules for organic solar cells, the selenophene-flanked compound VC7 delivered significantly enhanced photovoltaic performance compared to its thiophene-flanked analog VC6. Under optimized active layer conditions, VC7:PC71BM organic solar cells achieved a PCE of 9.24% (JSC = 15.98 mA cm⁻², VOC = 0.89 V, FF = 0.66), whereas VC6:PC71BM devices yielded a PCE of 7.27% (JSC = 14.31 mA cm⁻², VOC = 0.82 V, FF = 0.62), representing a 27% relative increase in power conversion efficiency [1].

Organic Solar Cells Diketopyrrolopyrrole Small Molecule Donors

Selenium-Containing BSBS Single-Crystal OFETs Exhibit Higher Carrier Mobility Than Sulfur-Containing BTBT

Systematic investigation of parent [1]benzochalcogenopheno[3,2-b][1]benzochalcogenophene (BXBX) systems reveals that selenium incorporation enhances intermolecular electronic coupling. Single-crystal organic field-effect transistors (SC-OFETs) fabricated with the selenium-containing BSBS core exhibit higher carrier mobilities than those fabricated with the sulfur-containing BTBT core. This mobility enhancement is attributed to the larger atomic radius and more diffused electron cloud of selenium atoms, which increase intermolecular electronic coupling in the solid-state herringbone packing structure [1].

Organic Field-Effect Transistors Single-Crystal Semiconductors Charge Transport

Selenophene Substitution Reduces Bandgap of Non-Fullerene Acceptors from 1.36 eV to 1.32–1.33 eV

Substitution of thieno[3,2-b]thiophene with selenopheno[3,2-b]thiophene in the 2,1,3-benzothiadiazole unit of non-fullerene acceptors (NFAs) systematically reduces the optical bandgap. Starting from the reference acceptor BTP-eC9 (TS-4Cl, thiophene-based) with a bandgap of 1.36 eV, replacement with selenophene yields TSe-4F (bandgap 1.33 eV) and TSe-4Cl (bandgap 1.32 eV). The selenophene-containing D18:TSe-4F device achieved a PCE of 16.64% with an enhanced fill factor of 78.38% due to improved charge extraction and collection [1].

Non-Fullerene Acceptors Bandgap Engineering Near-Infrared Absorption

High Selenophene Content Enables State-of-the-Art n-Type OECT Electron Mobility of 0.48 cm² V⁻¹ s⁻¹ and Volumetric Capacitance of 387.2 F cm⁻³

Systematic variation of selenophene content in n-type polymeric mixed ionic-electronic conductors (PMIECs) demonstrates that increasing selenophene loading simultaneously lowers LUMO levels, boosts charge-transport properties, and improves ion-uptake capabilities. The polymer f-BSeI2g-SVSCN with the highest selenophene content achieved a volumetric capacitance (C*) of 387.2 F cm⁻³ and an OECT electron mobility (µe,OECT) of 0.48 cm² V⁻¹ s⁻¹, compared to the thiophene-based counterpart control polymer which exhibited inferior metrics. This yielded an unprecedented geometry-normalized transconductance of 71.4 S cm⁻¹ and a record figure of merit (µC*) of 191.2 F cm⁻¹ V⁻¹ s⁻¹ for n-type OECTs [1].

Organic Electrochemical Transistors n-Type PMIECs Biosensors

Selenophene Analog of Antibacterial Agent Shows Improved DNA Gyrase Inhibition and Reduced hERG Channel Liability Versus Thiophene Parent

In a medicinal chemistry optimization program targeting type IIA bacterial topoisomerase inhibitors, systematic replacement of the thiophene moiety with selenophene was evaluated. While most modifications of the original thiophene group compromised antibacterial activity, one selenophene analog demonstrated three key improvements relative to the thiophene parent: (i) improved activity against the primary target enzyme DNA gyrase, (ii) similar activities against a panel of MRSA clinical isolates, and (iii) reduced hERG potassium channel inhibition [1]. Reduced hERG inhibition is critical for mitigating cardiac safety liabilities in antibacterial drug development.

Antibacterial Drug Discovery Bioisosterism hERG Liability

Selenophene (CAS 288-05-1) High-Value Application Scenarios Based on Quantitative Differentiation Evidence


Donor Polymer and Small Molecule Synthesis for High-Efficiency Organic Solar Cells (OSCs)

Selenophene is a strategic building block for synthesizing donor polymers and D–A–D small molecules in organic photovoltaics. Direct comparative studies demonstrate that substituting thiophene with selenophene in copolymer backbones increases all-polymer solar cell PCE from 6.7% to 8.4% [1], while selenophene-flanked small molecule donors boost OSC efficiency from 7.27% to 9.24% PCE, a 27% relative improvement [2]. Procurement of high-purity selenophene enables access to these efficiency gains in photovoltaic materials development.

Non-Fullerene Acceptor (NFA) Development with Narrowed Bandgap for Near-Infrared Light Harvesting

Selenophene incorporation into non-fullerene acceptor molecular architectures systematically reduces the optical bandgap, as evidenced by the reduction from 1.36 eV (thienothiophene-based) to 1.32–1.33 eV (selenophenothiophene-based) [3]. This bandgap narrowing enhances near-infrared absorption, contributing to improved short-circuit current density and enabling PCE values exceeding 16% in optimized devices. Selenophene procurement is essential for accessing this bandgap-engineering strategy in NFA design.

n-Type Polymeric Mixed Ionic-Electronic Conductors (PMIECs) for High-Performance OECTs and Biosensors

Selenophene substitution in n-type polymer backbones simultaneously enhances electronic mobility and ionic capacitance, achieving state-of-the-art OECT performance with volumetric capacitance of 387.2 F cm⁻³, electron mobility of 0.48 cm² V⁻¹ s⁻¹, and record figure of merit µC* of 191.2 F cm⁻¹ V⁻¹ s⁻¹ [4]. These metrics enable low-detection-limit biosensors (e.g., glucose sensing at 10 nM) and high-performance complementary circuits. Selenophene is a critical monomer for synthesizing these advanced n-type PMIECs.

Antibacterial Drug Discovery: Bioisosteric Replacement to Mitigate hERG Liability

Selenophene serves as a differentiated bioisostere for thiophene in medicinal chemistry optimization of antibacterial agents. Direct comparative evidence shows that a selenophene analog of a type IIA topoisomerase inhibitor maintains anti-MRSA activity while improving DNA gyrase inhibition and, critically, reducing hERG potassium channel inhibition—a key cardiac safety parameter [5]. Procurement of selenophene enables exploration of this dual-benefit bioisosteric replacement strategy in antibacterial drug candidate optimization.

Technical Documentation Hub

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